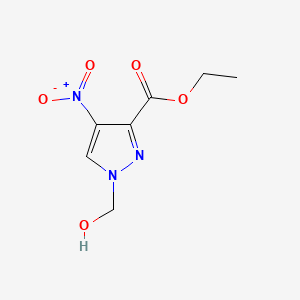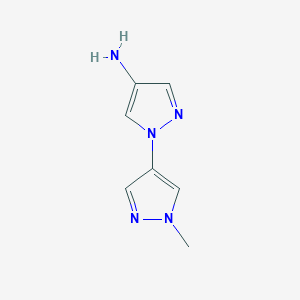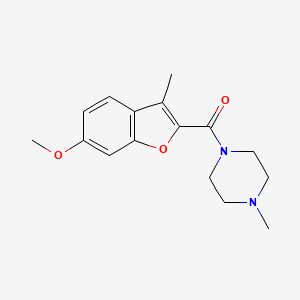![molecular formula C19H23N3O2 B10905714 4-[(4-methoxyphenyl)amino]-N'-[(1E)-1-phenylethylidene]butanehydrazide](/img/structure/B10905714.png)
4-[(4-methoxyphenyl)amino]-N'-[(1E)-1-phenylethylidene]butanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyanilino)-N’~1~-[(E)-1-phenylethylidene]butanohydrazide is an organic compound that features a complex structure with both aromatic and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyanilino)-N’~1~-[(E)-1-phenylethylidene]butanohydrazide typically involves the reaction of 4-methoxyaniline with butanohydrazide under specific conditions. The process often includes the formation of a Schiff base intermediate, which is then reduced to yield the final product. Common reagents used in this synthesis include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) as reducing agents .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyanilino)-N’~1~-[(E)-1-phenylethylidene]butanohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the hydrazide group, potentially leading to the formation of amines or other reduced products.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various amines.
Scientific Research Applications
4-(4-Methoxyanilino)-N’~1~-[(E)-1-phenylethylidene]butanohydrazide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the synthesis of dyes, polymers, and other industrially relevant materials.
Mechanism of Action
The mechanism of action for 4-(4-methoxyanilino)-N’~1~-[(E)-1-phenylethylidene]butanohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyaniline: A simpler compound with similar functional groups but lacking the hydrazide moiety.
N-Methyl-4-(4-methoxyanilino)quinazolines: Compounds with similar aromatic structures and potential biological activities.
Uniqueness
4-(4-Methoxyanilino)-N’~1~-[(E)-1-phenylethylidene]butanohydrazide is unique due to its combination of aromatic and hydrazide functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H23N3O2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-(4-methoxyanilino)-N-[(E)-1-phenylethylideneamino]butanamide |
InChI |
InChI=1S/C19H23N3O2/c1-15(16-7-4-3-5-8-16)21-22-19(23)9-6-14-20-17-10-12-18(24-2)13-11-17/h3-5,7-8,10-13,20H,6,9,14H2,1-2H3,(H,22,23)/b21-15+ |
InChI Key |
ZGPCADNQVUVHLE-RCCKNPSSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CCCNC1=CC=C(C=C1)OC)/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)CCCNC1=CC=C(C=C1)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-(4-(difluoromethyl)-2-isopropyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B10905632.png)
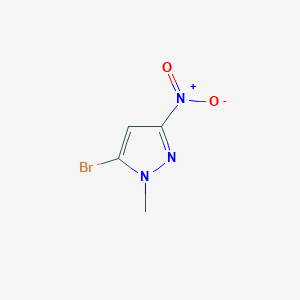
![4-({[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}methyl)-N-phenylpiperidine-1-carbothioamide](/img/structure/B10905641.png)
![(4Z)-5-methyl-2-(4-nitrophenyl)-4-{[(2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}ethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10905642.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10905650.png)
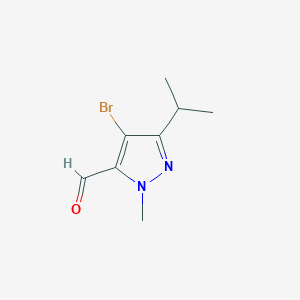
![5-(5-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid](/img/structure/B10905669.png)
![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-[4-(pentyloxy)phenoxy]propanehydrazide](/img/structure/B10905672.png)
![2-Ethyl-3-methyl-7-nitro-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B10905675.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-(2-iodo-4-methoxyphenoxy)acetohydrazide](/img/structure/B10905689.png)
![6-bromo-N-(5-bromopyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10905697.png)
